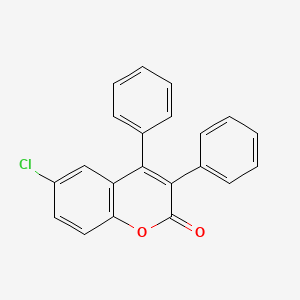

6-Chloro-3,4-diphenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-diphenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClO2/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21(23)24-18)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCQODPONNYOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 3,4 Diphenylcoumarin and Its Derivatives

Historical Context and Evolution of Coumarin (B35378) Synthesis Strategies

The journey of coumarin synthesis began in 1868 when William Henry Perkin first synthesized the parent compound, coumarin. wikipedia.org This discovery paved the way for the development of various synthetic routes. Initially, coumarin was commercially obtained by extraction from natural sources like tonka beans. iarc.fr However, the demand for coumarins and their derivatives in various industries, including pharmaceuticals and fragrances, spurred the development of synthetic methods. nih.govderpharmachemica.com

Over the years, several key named reactions have become the cornerstones of coumarin synthesis. These include the Perkin reaction, the Pechmann condensation, the Knoevenagel condensation, the Reformatsky reaction, and the Wittig reaction. derpharmachemica.comnih.gov These classical methods often involve the condensation of phenols or salicylaldehydes with various reagents to construct the coumarin core. The evolution of these strategies has been driven by the need for higher yields, milder reaction conditions, and greater structural diversity in the resulting coumarin derivatives.

Established Approaches for the 3,4-Diphenylcoumarin (B2830595) Core Construction

The 3,4-diphenylcoumarin scaffold is a key structural motif in various biologically active molecules. Several established condensation reactions are employed for its construction.

The Perkin reaction, developed by William Henry Perkin in 1868, is a well-known method for the synthesis of α,β-unsaturated aromatic acids, which can be precursors to coumarins. wikipedia.orgiitk.ac.in The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org For the synthesis of coumarins, salicylaldehyde (B1680747) is often used as the starting material. wikipedia.orgslideshare.net

The mechanism of the Perkin reaction involves the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent cyclization and dehydration lead to the formation of the coumarin ring. While the classical Perkin reaction is a powerful tool, its application in the direct synthesis of 3,4-diphenylcoumarins can be challenging and may require specific modifications or alternative starting materials. For instance, the reaction of O-α-phenylacetyl salicylaldehyde with triethylamine (B128534) can yield 3-phenylcoumarin (B1362560). sciforum.net

The Knoevenagel condensation, discovered by Emil Knoevenagel, is another fundamental reaction in organic synthesis used for the formation of carbon-carbon bonds. wikipedia.org It is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, often an amine. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

In the context of coumarin synthesis, the Knoevenagel condensation is frequently employed by reacting a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid or its esters. wikipedia.orgbiomedres.us The choice of catalyst and solvent can significantly influence the reaction's outcome. dcu.ie The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, is particularly useful as it is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

The Pechmann condensation, first reported by Hans von Pechmann in 1884, is one of the most widely used methods for synthesizing coumarins. numberanalytics.com This reaction involves the condensation of a phenol (B47542) with a β-ketoester or a β-keto acid under acidic conditions. numberanalytics.comwikipedia.org Commonly used acid catalysts include sulfuric acid, aluminum chloride, and various solid acids. numberanalytics.comasianpubs.orgresearchgate.net

The mechanism of the Pechmann condensation is generally accepted to proceed through a transesterification reaction between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the ortho position of the phenol ring, and finally, dehydration to form the coumarin ring. numberanalytics.comwikipedia.org The reaction conditions can be harsh with simple phenols, but highly activated phenols can react under milder conditions. wikipedia.org Microwave irradiation and the use of solid-supported catalysts have been shown to improve the efficiency and environmental friendliness of the Pechmann condensation. derpharmachemica.comasianpubs.org

A significant method for the synthesis of 3,4-diarylcoumarins involves the condensation of 2-hydroxybenzophenones with phenylacetic acid or its derivatives. This approach directly installs the two phenyl groups at the 3 and 4 positions of the coumarin ring. The reaction is often carried out in the presence of a dehydrating agent like acetic anhydride and a base such as triethylamine or pyridine.

Pechmann Condensation Strategies for Coumarin Assembly

Targeted Synthesis of 6-Chloro-3,4-diphenylcoumarin

The specific synthesis of this compound can be achieved by applying the aforementioned methodologies to appropriately substituted starting materials. A primary route involves the condensation of a 5-chloro-2-hydroxybenzophenone (B104029) with phenylacetic acid in the presence of acetic anhydride and a suitable base.

Table 1: Key Reactants for the Synthesis of this compound

| Reactant 1 | Reactant 2 |

|---|---|

| 5-Chloro-2-hydroxybenzophenone | Phenylacetic acid |

| 5-Chloro-2-hydroxybenzophenone | Phenylacetyl chloride |

The reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency of the synthesis. For instance, using triethylamine as a base in the presence of acetic anhydride has been a common practice. ewha.ac.kr

Table 2: Common Reagents and Catalysts in the Synthesis of Substituted Coumarins

| Category | Examples |

|---|---|

| Bases | Triethylamine, Pyridine, Sodium Acetate, Potassium Carbonate |

| Acids | Sulfuric Acid, Aluminum Chloride, Propylphosphonic Anhydride |

| Condensing Agents | Acetic Anhydride |

| Solvents | Acetic Anhydride, n-Butyl Acetate, Acetone, Diphenyl Ether |

Detailed research findings have explored the optimization of these reactions. For example, studies have compared the effectiveness of different bases and solvents to maximize the yield of the desired coumarin derivative. ewha.ac.kr The purification of the final product, this compound, is typically achieved through chromatographic techniques to ensure high purity.

Strategies for Regioselective Introduction of the 6-Chloro Moiety

The regioselective introduction of a chlorine atom at the 6-position of the 3,4-diphenylcoumarin scaffold is a critical transformation. The primary approaches to achieve this involve either building the coumarin ring from a pre-chlorinated precursor or by direct, selective chlorination of the 3,4-diphenylcoumarin molecule.

One of the most direct routes commences with a 4-chlorophenol (B41353) derivative. Utilizing this starting material in a Pechmann condensation with a suitable β-keto ester that can provide the diphenyl substitution pattern would lead to the formation of the 6-chloro-substituted coumarin framework. The reaction is typically catalyzed by a strong acid such as sulfuric acid.

Alternatively, electrophilic chlorination of a pre-synthesized 3,4-diphenylcoumarin can be performed. The inherent electronic properties of the coumarin ring system direct electrophilic attack to the 6- and 8-positions. The presence of the bulky phenyl groups at positions 3 and 4 can influence the regioselectivity of this reaction. Standard chlorinating agents like N-chlorosuccinimide (NCS) are often employed for this purpose. Optimization of reaction parameters such as solvent and the potential use of a catalyst is crucial to maximize the yield of the desired 6-chloro isomer. Recent advancements in photocatalysis have demonstrated the visible light-enabled regioselective chlorination of coumarins at the 3-position using copper(II) chloride, suggesting that metal-catalyzed methods could be adapted for selective 6-chlorination. rsc.org

A third strategy involves a Sandmeyer-type reaction starting from 6-amino-3,4-diphenylcoumarin. This amino precursor can be obtained by the reduction of a 6-nitro derivative, which is accessible through the nitration of 3,4-diphenylcoumarin. Diazotization of the 6-amino group, followed by treatment with a copper(I) chloride, would furnish the target this compound.

Table 1: Representative Synthetic Strategies for Substituted Coumarins

| Starting Material 1 | Starting Material 2 | Reaction Type | Product |

| 4-Chlorophenol | Diphenyl-β-keto ester | Pechmann Condensation | This compound |

| 3,4-Diphenylcoumarin | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution | This compound |

| 6-Amino-3,4-diphenylcoumarin | Copper(I) Chloride | Sandmeyer Reaction | This compound |

| o-Hydroxybenzyl Alcohol | Ynamide | [4+2] Annulation followed by Oxidation | 3,4-Diarylcoumarin mdpi.com |

Stereochemical Control and Considerations in Synthetic Pathways

The synthesis of 3,4-disubstituted coumarins like this compound does not typically present stereochemical challenges at the core, as the coumarin ring is planar. For the specific case of this compound with unsubstituted phenyl rings, the molecule is achiral, and the rotation around the carbon-carbon single bonds connecting the phenyl groups is generally facile, preventing the formation of stable atropisomers.

However, stereochemical considerations become important if the synthetic pathway involves the generation of chiral centers, for instance, in the creation of derivatives where the phenyl rings are asymmetrically substituted or if the coumarin lactone ring is opened and further modified. In such cases, the use of chiral auxiliaries, stereoselective catalysts, or chiral resolving agents would be necessary to control the stereochemical outcome.

A review of 3-phenylcoumarin synthesis has noted the regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins, which can be subsequently oxidized to the corresponding 3,4-diarylcoumarins. mdpi.com This indicates that stereocontrol can be exerted at an intermediate stage to produce specific stereoisomers of related saturated systems, which can then be converted to the aromatic coumarin.

Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile platform for the generation of a diverse range of derivatives, with several sites amenable to chemical modification.

Functionalization at Peripheral Positions for Analog Generation

The chloro-substituent at the 6-position serves as a key functional handle for introducing a variety of other groups. This can be achieved through nucleophilic aromatic substitution reactions with amines, thiols, or alkoxides. Furthermore, modern cross-coupling methodologies provide a powerful toolkit for derivatization. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations can be employed to forge new carbon-carbon and carbon-heteroatom bonds at this position, allowing for the introduction of a wide array of aryl, vinyl, and amino moieties.

The phenyl rings at the 3- and 4-positions can also be functionalized, primarily through electrophilic aromatic substitution. Reactions such as nitration, further halogenation, or Friedel-Crafts acylation can be performed, although achieving regioselectivity on the two distinct phenyl rings may require careful control of reaction conditions.

The lactone moiety of the coumarin ring can be opened via hydrolysis to yield a carboxylic acid. This acid can then serve as a precursor for the synthesis of amides, esters, and other derivatives.

Multi-component Reaction Pathways for Complex Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single synthetic operation. mdpi.com While specific MCRs utilizing this compound as a substrate are not extensively documented, its structural features suggest potential applications in such reactions.

One could envision MCRs where a derivative of this compound acts as one of the components. For example, a salicylaldehyde bearing the 3,4-diphenylcoumarin moiety could be used in a multi-component synthesis of novel heterocyclic systems.

The literature describes the one-pot multi-component synthesis of tri- and tetra-substituted coumarin-imidazole conjugates and pyrano[2,3-c]coumarins, demonstrating the feasibility of MCRs in creating diverse and complex coumarin-based molecules. rsc.org These established MCR protocols could potentially be adapted for the derivatization of the this compound scaffold.

Table 2: Potential Derivatization Reactions for this compound

| Position of Derivatization | Reaction Type | Reagents | Potential Product Class |

| 6-Position | Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-3,4-diphenylcoumarins |

| 6-Position | Buchwald-Hartwig Amination | Various amines, Pd catalyst | 6-Amino-3,4-diphenylcoumarin derivatives |

| 3- or 4-Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitrophenyl-substituted coumarin derivatives |

| Lactone Ring | Hydrolysis & Amidation | 1. NaOH; 2. Amine, coupling agent | Carboxamide derivatives of the opened coumarin |

Reactivity and Mechanistic Studies of 6 Chloro 3,4 Diphenylcoumarin

Electrophilic Aromatic Substitution Reactions on the Coumarin (B35378) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of 6-Chloro-3,4-diphenylcoumarin, the coumarin ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the lactone functionality. However, the existing substituents play a crucial role in directing the regioselectivity of such reactions.

The chlorine atom at the 6-position is an ortho-, para-directing deactivator. The phenyl groups at the 3- and 4-positions can also influence the electron distribution within the benzopyrone system. For EAS reactions, an acid catalyst is typically required to activate the electrophile, enabling the relatively unreactive aromatic ring to attack it. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The precise outcome of these reactions on this compound would depend on the specific electrophile and reaction conditions employed, with substitution likely occurring at positions electronically activated by the existing groups, while considering steric hindrance from the bulky phenyl substituents.

Nucleophilic Additions to the Coumarin Lactone System

The coumarin lactone system possesses two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the C4 position of the α,β-unsaturated system. The regioselectivity of nucleophilic addition is influenced by the nature of the nucleophile (hard vs. soft) and the substitution pattern on the coumarin ring. researchgate.net

1,2-Addition (at C2): Hard nucleophiles tend to attack the hard electrophilic center at the carbonyl carbon (C2). This can lead to the opening of the lactone ring.

1,4-Conjugate Addition (at C4): Soft nucleophiles are more likely to attack the soft electrophilic center at the C4 position.

The presence of phenyl groups at C3 and C4 in this compound sterically hinders the C4 position, which might influence the preferred site of nucleophilic attack. Theoretical calculations, such as the analysis of Fukui indices, can provide insights into the relative reactivity of these positions. researchgate.net For instance, studies on substituted coumarins have shown that electron-withdrawing groups can favor 1,4-addition. researchgate.net

Metal-Catalyzed Coupling Reactions of Halogenated Coumarins

The chlorine atom at the 6-position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chresearchgate.net These reactions have become indispensable in modern organic synthesis. chemie-brunschwig.ch

Several well-established cross-coupling reactions could be applied, including:

Suzuki-Miyaura Coupling: This reaction pairs the chlorinated coumarin with an organoboron reagent in the presence of a palladium catalyst. mdpi.comnih.gov

Heck Reaction: This involves the coupling of the aryl chloride with an alkene. chemie-brunschwig.ch

Negishi Coupling: This method utilizes organozinc reagents with a palladium or nickel catalyst. chemie-brunschwig.ch

Stille Coupling: This reaction employs organotin compounds. chemie-brunschwig.ch

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced catalyst systems has enabled their efficient use in these transformations. mdpi.com

Rhodium-catalyzed C-H bond activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. nih.govcvr.ac.insemanticscholar.org This methodology offers a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. semanticscholar.org

In the context of this compound, rhodium catalysts, particularly Rh(III) complexes, can facilitate the activation of C-H bonds on the coumarin scaffold or the appended phenyl rings. nih.govescholarship.org These reactions often proceed via a chelation-assisted pathway, where a directing group on the molecule coordinates to the metal center, guiding the C-H activation to a specific position. nih.govescholarship.org The activated C-H bond can then react with various coupling partners, such as alkenes, alkynes, or other functional groups, leading to the formation of new C-C or C-heteroatom bonds. nih.govcvr.ac.in The development of Rh(III)-catalyzed C-H activation has led to the synthesis of diverse heterocyclic structures. semanticscholar.orgchemrxiv.org

Table 1: Potential Rhodium-Catalyzed C-H Activation Reactions

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Oxidative Coupling with Alkenes | A C-H bond is activated and coupled with an alkene to form an alkenylated product. nih.gov | Introduction of an alkenyl group at an activated C-H position. |

| Annulation with Alkynes | A C-H bond and another functional group react with an alkyne to form a new ring system. | Formation of a fused polycyclic aromatic system. |

| Coupling with Polarized π Bonds | C-H bonds can be coupled with imines or isocyanates. nih.gov | Introduction of amine or amide functionalities. |

|---|---|---|

Photochemical Transformations and Stability

The photochemical behavior of coumarins is a well-studied area, with applications in photomedicine and materials science. Coumarins can undergo various photochemical reactions, including [2+2] cycloadditions, isomerizations, and photosensitized oxidations. The stability of this compound upon exposure to light would be influenced by its substitution pattern. The extensive conjugation provided by the diphenyl groups may affect its absorption spectrum and subsequent photochemical pathways. The presence of the chlorine atom could also introduce pathways for photodehalogenation.

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is an important consideration for its synthesis, purification, and application, especially at elevated temperatures. The coumarin ring itself is a relatively stable aromatic system. Decomposition would likely initiate at the weakest bonds within the molecule under high thermal stress. Potential decomposition pathways could involve the cleavage of the lactone ring, loss of the chlorine atom, or degradation of the phenyl substituents. The specific temperatures and products of decomposition would require experimental investigation through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Advanced Spectroscopic Characterization and Elucidation of 6 Chloro 3,4 Diphenylcoumarin and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 6-Chloro-3,4-diphenylcoumarin is expected to exhibit distinct signals corresponding to the protons on the coumarin (B35378) core and the two phenyl substituents. The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) will be complex due to the presence of multiple, interacting protons.

The three protons on the chlorinated benzopyrone ring system (H-5, H-7, and H-8) form an ABC spin system.

H-5: This proton is expected to appear as a doublet, coupled to H-7. Its chemical shift will be influenced by the adjacent electron-withdrawing carbonyl group and the C4-phenyl ring.

H-7: This proton will likely appear as a doublet of doublets, showing coupling to both H-5 and H-8.

H-8: This proton should also be a doublet, coupled to H-7.

The ten protons of the two phenyl rings at positions 3 and 4 will produce overlapping multiplets in the aromatic region. The exact chemical shifts and splitting patterns depend on the rotational freedom and electronic influence of the coumarin scaffold. For analogous 3,4-diphenylcoumarin (B2830595) systems, these protons typically resonate as a complex series of signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 | 7.3 - 7.5 | d |

| H-7 | 7.2 - 7.4 | dd |

| H-8 | 7.1 - 7.3 | d |

| Phenyl H's | 7.0 - 7.6 | m |

Note: Predicted values are based on general principles and data from analogous coumarin structures. nih.govresearchgate.netuminho.pt d = doublet, dd = doublet of doublets, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. For this compound, 15 distinct signals are expected in the absence of accidental equivalence (9 for the coumarin core and 6 for the two phenyl rings, assuming free rotation makes them equivalent).

Key expected signals include:

Carbonyl Carbon (C-2): The lactone carbonyl carbon is the most deshielded, typically appearing in the δ 155-165 ppm range.

Olefinic and Aromatic Carbons: The remaining sp² hybridized carbons of the coumarin core and the phenyl rings will resonate between δ 110-155 ppm. The carbon bearing the chlorine atom (C-6) will have its chemical shift influenced by the halogen's inductive effect.

Quaternary Carbons: The spectrum will feature several quaternary carbon signals (C-3, C-4, C-4a, C-6, C-8a, and the ipso-carbons of the phenyl rings), which are typically sharper and less intense than protonated carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 158 - 162 |

| C-3 | 125 - 130 |

| C-4 | 150 - 155 |

| C-4a | 118 - 122 |

| C-5 | 128 - 132 |

| C-6 | 130 - 135 |

| C-7 | 125 - 130 |

| C-8 | 116 - 120 |

| C-8a | 152 - 156 |

| Phenyl C's | 127 - 140 |

Note: Predicted values are based on general principles and data from analogous coumarin structures. researchgate.net

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HMQC, HMBC)

To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. princeton.eduua.es In the COSY spectrum of this compound, cross-peaks would be expected between H-5 and H-7, and between H-7 and H-8, confirming their connectivity on the coumarin ring. Correlations within the phenyl rings would also be observed.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edulibretexts.org It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signals for C-5, C-7, and C-8 would be identified by their correlation to the previously assigned H-5, H-7, and H-8 protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-4 bond) correlations between protons and carbons. columbia.edulibretexts.org HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the proton at H-5 would show a correlation to the carbonyl carbon (C-2, a four-bond coupling) and the quaternary carbons C-4 and C-6 (two- and three-bond couplings, respectively), definitively establishing the structure. researchgate.netemerypharma.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

For this compound, key vibrational modes include:

Lactone Carbonyl (C=O) Stretch: This is typically a very strong and sharp absorption in the IR spectrum, expected in the range of 1700-1750 cm⁻¹. ijert.org Its exact position is sensitive to the electronic effects of the substituents on the coumarin ring.

Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the benzopyrone system and the two phenyl rings. ijcrar.comias.ac.in

C-O Stretching: Vibrations associated with the C-O bonds of the lactone ring are expected in the 1000-1300 cm⁻¹ region. rsdjournal.org

C-Cl Stretching: The vibration of the carbon-chlorine bond typically appears as a strong band in the lower frequency region of the IR spectrum, generally between 700 and 850 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons appear as strong bands in the 650-900 cm⁻¹ region, and their pattern can sometimes provide information about the substitution pattern of the aromatic rings. ijert.org

Correlation of Vibrational Modes with Specific Structural Features

The specific frequencies observed in the IR and Raman spectra can be directly correlated with the structural components of this compound. The high frequency of the C=O stretch confirms the presence of the α,β-unsaturated lactone ring. The pattern of bands in the 1450-1620 cm⁻¹ region confirms the extensive aromatic system. The presence of a band in the characteristic C-Cl stretching region would corroborate the substitution of chlorine on the benzene (B151609) ring. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental bands to specific molecular motions. ijcrar.comias.ac.in

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Lactone C=O Stretch | 1700 - 1750 | IR (Strong), Raman (Medium) |

| Aromatic C=C Stretch | 1450 - 1620 | IR, Raman |

| C-O-C Stretch | 1000 - 1300 | IR, Raman |

| C-Cl Stretch | 700 - 850 | IR (Strong) |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 | IR (Strong) |

Note: Expected frequencies are based on data for analogous substituted coumarins. ijert.orgijcrar.comrsdjournal.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Coumarins are well-known for their photophysical properties, which are highly dependent on their substitution pattern. uminho.ptresearchgate.net

The UV-Vis absorption spectrum of this compound is expected to be dominated by intense π-π* transitions associated with its extended conjugated system. The presence of the two phenyl groups and the coumarin core creates a large chromophore. Typically, coumarin derivatives show strong absorption bands in the UV region, often extending into the visible part of the spectrum depending on the substituents. researchgate.netsioc-journal.cn For 3,4-diphenyl substituted coumarins, absorption maxima are generally observed in the 300-400 nm range. The chloro-substituent at the 6-position is expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Electronic Transitions and Chromophoric Behavior

The electronic absorption spectra of coumarin derivatives are dictated by the underlying chromophoric system, which is the coumarin nucleus, and are sensitive to the nature and position of substituents. In the case of 3,4-diphenylcoumarins, the phenyl groups at the 3 and 4 positions, along with the chloro-substituent at the 6-position, significantly influence the electronic transitions.

The chromophoric behavior of these compounds is characterized by absorption bands in the UV-Vis region. For instance, studies on related 6-aryl-coumarin derivatives show two main excitation bands: one in the far UV around 300 nm and another in the 300-400 nm region. unica.it The presence of electron-donating or electron-withdrawing groups on the phenyl rings can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. For example, the introduction of dimethoxy groups on the phenyl ring of a related 6-chloro-4-phenylcoumarin analogue is expected to shift the absorption maxima. The electronic transitions in these molecules are typically π-π* transitions associated with the extended π-conjugated system of the diphenylcoumarin core. The chloro-substituent at the 6-position, being an electron-withdrawing group, can also modulate the energy levels of the molecular orbitals involved in these transitions.

Photophysical Properties and Quantum Yield Determinations

The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the solvent environment. For some synthesized coumarin derivatives, high fluorescence quantum yields, with values reaching up to 0.83, have been reported. rsc.org The photophysical properties of coumarin-based merocyanines have been studied, and while many were weakly fluorescent in solution, some exhibited aggregation-induced emission. nih.gov

Research on 6-aryl-D-π-A coumarin derivatives has shown that the nature of the substituent and the solvent can significantly impact the Stokes shift and quantum yield. unica.it For example, in a series of 6-aryl coumarins, lifetimes ranging from sub-nanoseconds to 13 ns were observed, with larger Stokes shifts and quantum yields for certain derivatives. unica.it The halogenated BODIPY dyes, another class of fluorescent compounds, exhibited a decreased fluorescence quantum yield compared to their non-halogenated counterparts, which in turn facilitated the efficient generation of singlet oxygen. mdpi.com

The determination of absolute luminescence quantum yields can be performed using a spectrometer with an integrating sphere. bjraylight.com For instance, the fluorescence quantum yield of 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) has been measured to be 0.97 using this method. bjraylight.com

Table 1: Photophysical Data for Selected Coumarin Analogues

| Compound Analogue | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |

|---|---|---|---|---|

| Coumarin Derivative 4e rsc.org | - | - | 0.83 | - |

| 6-Aryl-coumarin 4e unica.it | - | - | High | Chloroform |

| 6-Aryl-coumarin 4f unica.it | - | - | High | Chloroform |

Note: The data presented is for analogous compounds and is intended to provide a comparative understanding.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry provides unequivocal confirmation of its molecular identity. The molecular formula of this compound is C21H13ClO2, corresponding to a molecular weight of 332.78 g/mol . synquestlabs.com

In mass spectrometric analysis, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation patterns of 4-phenylcoumarins often involve characteristic losses of small molecules. For instance, a common fragmentation pathway for coumarins is the loss of a CO molecule (28 Da) from the pyrone ring. The fragmentation of this compound would be expected to show a prominent molecular ion peak and fragment ions corresponding to the loss of CO, Cl, and potentially phenyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental composition. For this compound (C21H13ClO2), HRMS would provide an exact mass that can be calculated and then compared to the experimentally measured value.

While the specific HRMS data for this compound is not detailed in the provided search results, the technique is routinely applied for the characterization of coumarin derivatives. For example, HRMS has been used to validate the molecular weight of related compounds such as 6-Chloro-3(3',4'-dimethoxyphenyl)-4-phenylcoumarin. Commercial suppliers of this compound often provide access to analytical data, including LC-MS, which can be performed at high resolution. bldpharm.com

Table 2: Molecular Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H13ClO2 |

| Molecular Weight | 332.78 g/mol synquestlabs.com |

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound was not found in the searched databases, the methodology for X-ray crystal structure analysis is well-established. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined using a Bruker Kappa Apex II or a Rigaku Oxford Diffraction Supernova diffractometer. mdpi.com The resulting data allowed for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule. mdpi.com Similar data would be expected from a crystallographic analysis of this compound, providing invaluable insight into its solid-state packing and intermolecular interactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Chloro-3(3',4'-dimethoxyphenyl)-4-phenylcoumarin |

| 9,10-diphenylanthracene |

| BODIPY dyes |

| Coumarin-based merocyanines |

| 6-Aryl-D-π-A coumarins |

Computational and Theoretical Investigations of 6 Chloro 3,4 Diphenylcoumarin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnanobioletters.com For 6-Chloro-3,4-diphenylcoumarin, DFT calculations provide a foundational understanding of its intrinsic properties.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

For coumarin (B35378) derivatives, these calculations help in understanding the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack, which is vital for predicting reaction mechanisms and designing new derivatives with enhanced properties. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions, further highlighting potential sites for molecular interactions. nanobioletters.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. Due to the presence of two phenyl rings, there is a degree of rotational freedom, leading to various possible conformers. DFT methods can be used to calculate the potential energy surface by systematically rotating the phenyl groups and other flexible bonds to identify the global and local energy minima. nanobioletters.com

Understanding the energy landscapes helps in determining the most probable conformation(s) of the molecule under physiological conditions. This information is essential for structure-based drug design, as the bioactive conformation that binds to a biological target may not necessarily be the lowest energy conformation in isolation. unimore.it

Prediction of Spectroscopic Parameters and Vibrational Properties

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.netmdpi.com For this compound, theoretical calculations of vibrational frequencies (infrared and Raman spectra) can aid in the assignment of experimental spectral bands to specific molecular vibrations. mdpi.com For instance, the characteristic carbonyl (C=O) stretching frequency of the coumarin core can be accurately predicted. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the molecular structure. nanobioletters.com Theoretical predictions of electronic transitions can also be compared with UV-Visible absorption spectra to understand the electronic properties and chromophoric nature of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. rsc.orgmdpi.com These studies are pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

2D-QSAR and 3D-QSAR (e.g., CoMFA, CoMSIA) Modeling

QSAR models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR: These models use descriptors derived from the 2D representation of molecules, such as topological indices, physicochemical properties (e.g., logP), and electronic parameters. researchgate.netj-morphology.com For a series of coumarin derivatives, a 2D-QSAR model could be developed to correlate these descriptors with a specific biological activity, such as antifungal or anticancer potency. researchgate.netnih.gov Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build these models.

3D-QSAR: These methods consider the 3D structure of the molecules and their alignment. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques. nih.govresearchgate.net These methods calculate steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, hydrogen bond donor, and acceptor (in CoMSIA) around the aligned molecules. nih.gov The resulting field values are then correlated with biological activity using PLS analysis. nih.gov The output is often visualized as contour maps, which indicate regions where modifications to the molecular structure could enhance or diminish activity. For instance, a CoMFA study on coumarin derivatives might reveal that bulky substituents in a particular region are favorable for activity, while electronegative groups in another region are detrimental. nih.gov

| QSAR Method | Description | Key Features |

| 2D-QSAR | Uses 2D molecular descriptors. researchgate.net | Relies on topological, physicochemical, and electronic properties. researchgate.net |

| 3D-QSAR | Based on the 3D structures of molecules. nih.gov | Utilizes steric, electrostatic, and other molecular fields. nih.govpharmacelera.com |

| CoMFA | A 3D-QSAR method. researchgate.net | Calculates steric and electrostatic fields. nih.gov |

| CoMSIA | An extension of CoMFA. | Includes hydrophobic, H-bond donor, and H-bond acceptor fields. |

Ligand-Based and Structure-Based Computational Approaches

Computational drug design strategies are often classified as either ligand-based or structure-based. um.edu.mtnih.gov

Ligand-Based Approaches: These methods are employed when the 3D structure of the biological target is unknown. nih.gov They rely on the information derived from a set of known active and inactive molecules. unimore.it QSAR models, as described above, are a primary example of ligand-based design. mdpi.com Pharmacophore modeling is another powerful ligand-based technique where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity is identified from a set of active compounds. nih.gov This pharmacophore model can then be used to screen large chemical databases for new potential hits.

Structure-Based Approaches: When the 3D structure of the target protein or enzyme is available (e.g., from X-ray crystallography or NMR), structure-based methods can be utilized. nih.govdesertsci.com Molecular docking is a key technique in this category, where the binding mode and affinity of a ligand, such as this compound, within the active site of the target are predicted. nih.gov This provides detailed insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. nih.gov The information from docking can be used to refine the design of more potent and selective inhibitors. The integration of both ligand-based and structure-based methods often leads to a more comprehensive and successful drug discovery campaign. mdpi.com

| Approach | Basis | Key Techniques |

| Ligand-Based | Information from known active/inactive molecules. unimore.it | QSAR, Pharmacophore Modeling. mdpi.comnih.gov |

| Structure-Based | 3D structure of the biological target. nih.gov | Molecular Docking, Molecular Dynamics. nih.gov |

Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between small molecules and biological macromolecules. youtube.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode. mdpi.com MD simulations provide a more dynamic view, modeling the movement of atoms and molecules over time to assess the stability of the ligand-protein complex. youtube.com These methods are instrumental in drug discovery, helping to rationalize the activity of compounds like this compound and guide the design of more potent derivatives. While extensive specific data for this compound is limited, studies on closely related coumarin derivatives provide a framework for understanding its potential biological interactions.

The interaction profile of a ligand with its protein target is crucial for its biological activity. The coumarin scaffold is known to interact with a variety of enzymes and receptors through weak bond interactions, which contributes to its broad pharmacological potential. researchgate.net Molecular docking studies on various coumarin derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize their binding within the active sites of target proteins. 163.47.215

For instance, a study on coumarin-3-(N-aryl)carboxamides identified a specific 6-chlorocoumarin derivative as a potent inhibitor of the ErbB-2 kinase, a receptor tyrosine kinase implicated in breast cancer. sci-hub.st The docking of this compound into the ErbB-2 active site suggests that the coumarin nucleus and its substituents form critical interactions with key amino acid residues. Similarly, other coumarin derivatives have shown the ability to interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. mdpi.com These studies suggest that the 6-chloro and diphenyl groups of this compound likely play a significant role in defining its specific interactions with protein targets.

Table 1: Investigated Biological Targets for Coumarin Derivatives

| Target Protein | Biological Role | Studied Coumarin Type | Reference |

| ErbB-2 Kinase | Receptor Tyrosine Kinase in Cancer | 6-chlorocoumarin derivative | sci-hub.st |

| Acetylcholinesterase (AChE) | Neurotransmitter Regulation | Coumarin-Schiff base hybrids | mdpi.com |

| Topoisomerase II (Topo II) | DNA Replication and Repair | 3-arylcoumarins | sci-hub.st |

| α-Glucosidase & α-Amylase | Carbohydrate Digestion | General Coumarin Derivatives | mdpi.com |

Binding affinity, often quantified by the half-maximal inhibitory concentration (IC50), is a critical measure of a ligand's potency. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to predict the binding free energy of a ligand-protein complex, which correlates with binding affinity. researchgate.net

In a notable study, a series of coumarin-3-(N-aryl)carboxamides were evaluated for their inhibitory activity against ErbB-2 kinase. sci-hub.st A derivative featuring a 6-chloro substitution on the coumarin ring demonstrated the highest inhibitory activity with an IC50 value of 0.166 µM. sci-hub.st This potent activity is attributed to its effective binding within the enzyme's active site. Active site analysis through molecular docking reveals that the compound fits well within the binding pocket, likely forming key interactions that block the enzyme's catalytic function. sci-hub.st The cytotoxic effects of this compound against breast cancer cell lines that overexpress ErbB-2 further corroborate its potent and targeted binding. sci-hub.st

Table 2: Biological Activity of a 6-Chlorocoumarin Derivative

| Compound | Target | Activity (IC50) | Cell Lines Tested | Reference |

| 6-chlorocoumarin-3-(N-(3-nitro-4-chlorophenyl)carboxamide) | ErbB-2 Kinase | 0.166 µM | SKBr3, BT474 | sci-hub.st |

Ligand-Protein Interaction Profiling (e.g., Enzyme Binding Modes)

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. Methods based on density functional theory (DFT) and other quantum mechanical approaches can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. This allows for a detailed understanding of reaction pathways, kinetics, and thermodynamics.

While specific computational studies on the reaction mechanisms involving this compound are not prominently documented in the literature, these methods are broadly applicable to the coumarin class. For example, computational analysis could be employed to investigate the mechanism of its synthesis, such as the Pechmann condensation or Perkin reaction, by which many coumarins are formed. Furthermore, these methods can shed light on the metabolic pathways of coumarin derivatives in biological systems, predicting potential metabolites and understanding the enzymatic reactions involved in their formation.

Virtual Screening and De Novo Drug Design Principles Applied to Coumarin Derivatives

The discovery of novel drug candidates can be significantly accelerated using computational strategies like virtual screening and de novo drug design. ijpsonline.com These approaches leverage knowledge of a biological target's three-dimensional structure or a known pharmacophore model to identify or create new active molecules. researchgate.net

Virtual screening involves the computational filtering of large chemical libraries to identify compounds that are likely to bind to a specific drug target. researchgate.net For coumarin derivatives, this technique has been successfully used to screen databases like PubChem to find potential inhibitors for targets such as acetylcholinesterase, with identified hits showing promising docking scores and binding energies. researchgate.netnih.gov

De novo drug design, on the other hand, involves building new molecules from scratch or smaller fragments directly within the active site of a target protein. ijpsonline.comosti.gov The process is guided by the geometric and chemical complementarity of the growing molecule to the binding site. osti.gov This approach has been applied to design novel coumarin-based inhibitors. For example, by understanding the binding patterns of known inhibitors, new 7-aminocoumarin (B16596) derivatives were designed as potential inhibitors of falcipain-3, an antimalarial target. researchgate.net These principles allow for the exploration of vast chemical space to create novel coumarin-based therapeutic agents with optimized properties. osti.gov

Biological Activity and Mechanism of Action Studies Excluding Clinical Aspects

Anti-Microbial Properties of Coumarin (B35378) Derivatives

Coumarin derivatives have demonstrated a wide array of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents to combat various pathogens. nih.govmdpi.com Their efficacy extends to phytopathogenic fungi, bacteria, and viruses, with their mechanism of action often linked to the specific substitution patterns on the coumarin core. nih.govhu.edu.jo

Inhibition of Phytopathogenic Fungi

Coumarin derivatives are recognized as potent antifungal agents against a variety of fungi that cause diseases in plants. mdpi.comirb.hr Research has demonstrated their inhibitory effects against several phytopathogenic fungi, including Macrophomina phaseolina, Sclerotinia sclerotiorum, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium oxysporum, and Valsa mali. mdpi.comirb.hrbohrium.commdpi.comnih.gov The antifungal activity is influenced by the substituents on the coumarin structure. For instance, studies have shown that the presence of an 8-chloro substituent can lead to strong inhibition of V. mali. nih.gov The mechanism of action for some derivatives is believed to involve the inhibition of plant cell-wall-degrading enzymes like endoglucanase I and pectinase. mdpi.com

A study evaluating various coumarinyl Schiff bases found them to be particularly effective against Macrophomina phaseolina. mdpi.com Another study on 8-substituted coumarin derivatives identified several compounds with strong inhibitory action against V. mali, with EC₅₀ values below 0.116 mmol/L. nih.gov

| Coumarin Derivative Type | Target Phytopathogenic Fungi | Observed Effect | Reference |

|---|---|---|---|

| Coumarinyl Schiff bases | Macrophomina phaseolina, Sclerotinia sclerotiourum | Efficient antifungal agents, with inhibition up to 56.69% for S. sclerotiourum. | mdpi.com |

| 8-substituted coumarins (e.g., 8-chloro coumarin) | Valsa mali | Strong inhibition, with EC50 values as low as 0.078 mmol/L. | nih.gov |

| (S)-3-[1-Methoxy-3-(4-methoxyphenyl)prop-2-yl]coumarin | Alternaria alternata (Japanese pear pathotype) | High activity with an EC50 value of 16.5 µM. | jst.go.jp |

| General Coumarins | Botrytis spp., Fusarium spp. | Significant antifungal effect with inhibition up to 88.9% for Botrytis spp. and 78.8% for Fusarium spp. | hu.edu.jo |

Antibacterial and Antiviral Potential

The antibacterial and antiviral properties of coumarins are well-documented. nih.govmdpi.comrsc.org They have shown activity against both Gram-positive and Gram-negative bacteria, including phytopathogens like Ralstonia solanacearum and Agrobacterium tumefaciens. mdpi.comirb.hr The presence of certain functional groups, such as hydroxyl, carbonyl, or specific substitutions, can influence their efficacy. mdpi.comtandfonline.com For example, the presence of a chlorine atom on the aromatic ring has been suggested to enhance antibacterial activity. scispace.com Similarly, coumarin-thiosemicarbazone and coumarin-thiazolidin-4-one hybrids have demonstrated significant cytotoxicity against various cancer cell lines, which points to their broad biological potential. nih.gov

In the realm of antiviral research, coumarins have been investigated for their ability to inhibit a range of viruses. mdpi.comrsc.org Their mechanism can involve targeting various stages of the viral life cycle. rsc.org Natural coumarins like psoralen (B192213) and imperatorin (B1671801) have shown antifungal and antiviral activities. rsc.org The chemical structure of coumarins allows for modifications that can lead to enhanced antiviral potency, making them a valuable scaffold for developing new antiviral drugs. mdpi.commdpi.com

Anti-plasmodial and Antimalarial Activities

Malaria remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. researchgate.netnih.gov Coumarin derivatives have emerged as promising candidates, displaying significant in vitro anti-plasmodial and in vivo antimalarial activities. researchgate.netnih.govscite.ai

Studies have identified several coumarin compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govtandfonline.com For instance, auraptene (B1665324) and poligalen, isolated from Polygala boliviensis, showed strong anti-plasmodial activity against a chloroquine-resistant strain of P. falciparum, with IC₅₀ values of 0.171 µM and 0.164 µM, respectively. tandfonline.comnih.gov In silico studies suggest that these compounds may act by inhibiting key parasitic enzymes such as purine (B94841) nucleoside phosphorylase (PfPNP) and dihydroorotate (B8406146) dehydrogenase (PfDHODH). tandfonline.comnih.gov The versatility of the coumarin scaffold makes it a pivotal component in medicinal chemistry for developing new antimalarial drugs. researchgate.netnih.gov

Insecticidal and Nematicidal Activities

Coumarin derivatives have demonstrated a range of activities against invertebrate pests, including insects and nematodes. mdpi.comencyclopedia.pub This has led to research into their potential use as environmentally safer alternatives to synthetic pesticides. mdpi.comresearchgate.net Several natural coumarins, furanocoumarins, and their synthetic analogues have shown nematicidal activity against various plant-parasitic nematodes such as Meloidogyne incognita, Bursaphelenchus xylophilus, and Ditylenchus destructor. mdpi.comencyclopedia.pub

For example, cindimine, isolated from Cnidium monnieri fruits, exhibited the strongest nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus) with an LC₅₀ value of 64 µM. nih.gov The mechanism of action for some of these compounds involves the inhibition of key enzymes in the nervous system of the nematodes, such as acetylcholinesterase (AChE). mdpi.comnih.gov In terms of insecticidal activity, coumarin itself has been shown to be an effective botanical aphicide against the green peach aphid (Myzus persicae). mdpi.comencyclopedia.pub

Anti-Cancer and Anti-Proliferative Research on Coumarin Analogs

Coumarin and its derivatives are a focal point in cancer research due to their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. benthamscience.comresearchgate.netnih.gov Synthetic coumarins, in particular, have shown selectivity toward cancer cells, suggesting their potential as modern anticancer drugs. nih.gov Their modes of action include inducing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways involved in cancer progression. researchgate.netfrontiersin.org Coumarins with 4-phenyl substitutions, a structural feature of 6-Chloro-3,4-diphenylcoumarin, are noted for their cytotoxic activities.

These compounds can trigger both intrinsic and extrinsic apoptotic pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins. researchgate.netnih.gov Furthermore, certain coumarin derivatives can cause cell cycle arrest in the G1 or G2/M phase by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. nih.gov

Inhibition of Specific Enzyme Targets (e.g., HDAC, PI3K)

A key strategy in modern cancer therapy is the development of inhibitors for specific enzymes that are overactive in cancer cells. Coumarin derivatives have been successfully designed to target several of these enzymes, including histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks). frontiersin.orgnih.govresearchgate.net

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that are often overexpressed in various cancers, making them attractive therapeutic targets. researchgate.netmdpi.com HDAC inhibitors can induce cancer cell death and arrest cell growth. mdpi.com Novel coumarin-based hydroxamate derivatives have been synthesized that show potent HDAC inhibition, with some compounds being significantly more active than the approved drug Vorinostat (SAHA). researchgate.net For example, compound 10e from one study was nearly 90 times more active against HDAC1 than SAHA and displayed potent antiproliferative activity against human lung (A549) and cervical (HeLa) cancer cell lines. researchgate.net These inhibitors typically work by increasing the acetylation of histones, which leads to changes in gene expression that can induce apoptosis and cell cycle arrest. researchgate.netmdpi.com

| Coumarin Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Cell Line Tested | Reference |

|---|---|---|---|---|

| Compound 10e (coumarin-based hydroxamate) | HDAC1 | 0.003 µM | A549, HeLa | researchgate.net |

| Vorinostat (SAHA) (Reference Drug) | HDAC1 | 0.26 µM | A549, HeLa | researchgate.net |

| Compound 11d (coumarin-based hydroxamate) | HDAC1 | 0.024 µM | A549, HeLa | researchgate.net |

| Tricyclic Vorinostat Analogue (Dibenzo[b,f]azocin-6(5H)-one based) | HDACs | Lower IC₅₀ than Vorinostat | MV4-11, Daudi | mdpi.com |

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its upregulation is implicated in many cancers, including breast cancer. nih.govfrontiersin.org Coumarin analogs have been developed as potent inhibitors of this pathway. frontiersin.org For instance, a study on triphenylethylene–coumarin hybrids identified compounds that inhibit tumor cell growth. frontiersin.org Another study designed coumarin-thiazolidine hybrids as dual PI3K/Akt inhibitors. nih.gov The most promising compound, VIIb , demonstrated significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ of 1.03 µM) and was found to inhibit both PI3K-α (IC₅₀ of 3.70 µM) and Akt-1 (IC₅₀ of 2.93 µM). nih.gov This inhibition leads to the suppression of downstream signaling, induction of apoptosis, and arrest of the cell cycle in the S-phase. nih.gov

Cellular Pathway Modulation and Cytotoxicity Mechanisms

The this compound scaffold has been a subject of investigation for its cytotoxic effects against various cell lines. Research into coumarin derivatives indicates that they can induce apoptosis, or programmed cell death, in cancer cells. For instance, certain coumarin compounds have been shown to trigger apoptosis in both drug-resistant and sensitive cancer cell lines, a process that may involve the activation of caspases 3 and 7. sci-hub.st

The antiproliferative activity of coumarin derivatives is significantly influenced by the types and positions of substituents on the coumarin ring and associated phenyl groups. sci-hub.stscribd.com Studies on various coumarin derivatives have demonstrated that halogen substituents often have a promising effect on antiproliferative activity. 163.47.215 Specifically, derivatives featuring a 6-chloro substitution have been noted for their cytotoxic potential against different cancer cell lines. sci-hub.st For example, a study highlighted that 4-iodo-phenoxymethyl derivatives bearing a 6-Cl substituent on the coumarin ring exhibited high cytotoxic activity against human adenocarcinoma mammary gland (MDA-MB) and human lung carcinoma (A-549) cell lines. sci-hub.st While the precise cellular pathways modulated by this compound are a complex area of study, the evidence points towards mechanisms involving the induction of apoptosis and inhibition of cell proliferation. sci-hub.stscribd.com

Prodrug Concepts Involving the Coumarin Moiety

The coumarin structure is a versatile scaffold that has been explored in the context of prodrug development. A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. One general concept involves creating ester derivatives of a parent compound, which can then be cleaved by enzymes like esterases, phosphatases, or lipases in a stereospecific manner to release the active drug. google.com However, specific research detailing prodrug strategies that directly involve this compound was not found in the provided search results.

General Enzyme Inhibition Studies

Coumarin derivatives are recognized as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are flavoenzymes and established targets in the treatment of neurodegenerative and neuropsychiatric disorders. nih.gov The inhibition of these enzymes can modulate the levels of monoamine neurotransmitters. Studies on various coumarin derivatives have identified compounds with high-potency inhibition of both MAO-A and MAO-B isoforms, with some exhibiting IC₅₀ values in the nanomolar range, significantly more potent than reference inhibitors like toloxatone. nih.gov

While the coumarin scaffold is a known MAO inhibitor, specific IC₅₀ values for this compound were not available in the search results. The data below represents the inhibitory activity of other potent coumarin derivatives from a broader study.

Table 1: MAO Inhibition by Select Coumarin Derivatives

| Enzyme | Most Potent Inhibitor IC₅₀ (µM) |

|---|---|

| MAO-A | 0.033 |

| MAO-B | 0.012 |

Data sourced from a study on a series of coumarin derivatives, not specific to this compound. nih.gov

Horseradish peroxidase (HRP) is an enzyme used in various biochemical assays. While there are studies on inhibitors for HRP, such as those involving aminobenzohydrazide derivatives nih.gov, specific research data on the inhibitory effect of this compound on HRP catalytic activity was not identified in the provided search results.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The structure-activity relationship (SAR) of this compound highlights the critical role of its specific substituents in determining its biological effects. google.com

The 6-chloro substitution on the coumarin ring is a key feature influencing its bioactivity. Halogen substitutions, in general, have been shown to enhance the antiproliferative effects of coumarin compounds. 163.47.215 Studies have indicated that the presence of a chloro group at the 6- or 7-position can lead to high cytotoxic activity. sci-hub.st This suggests that the electron-withdrawing nature and the size of the chlorine atom at this specific position are favorable for interaction with biological targets.

Table 2: Summary of SAR Findings for this compound and Related Structures

| Structural Feature | Impact on Biological Activity | Source(s) |

|---|---|---|

| 6-Chloro Substitution | Generally enhances cytotoxic and antiproliferative activity. | sci-hub.st163.47.215 |

| 3,4-Diphenyl Moieties | Crucial for activity; substitution patterns on these rings modulate the biological response. | scribd.com |

| Halogen Substituents | Often associated with a promising effect on antiproliferative activity in coumarin scaffolds. | 163.47.215 |

Advanced Applications of 6 Chloro 3,4 Diphenylcoumarin and Its Derivatives

Optoelectronic Device Applications

Coumarin (B35378) derivatives are well-regarded for their utility in optoelectronic devices due to their inherent fluorescence and electrochemical properties. nih.govmdpi.com The 3,4-diphenyl substitution on the coumarin core, as seen in 6-Chloro-3,4-diphenylcoumarin, can enhance these properties, making such compounds promising candidates for various optoelectronic applications. While specific research on this compound is emerging, the broader class of coumarin derivatives has been extensively studied.

These compounds are frequently utilized in the fabrication of Organic Light Emitting Diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). nih.govacs.orgnih.gov The performance of these devices is intrinsically linked to the molecular structure of the dye used. For instance, substitutions on the coumarin ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby fine-tuning the electronic and optical properties of the material. mdpi.comdost.gov.ph The presence of a chloro-group at the 6-position and phenyl groups at the 3 and 4-positions in this compound is expected to influence its electronic band gap and charge transport characteristics, which are critical for optoelectronic applications. mdpi.com

| Coumarin Derivative Application | Device | Key Property | Potential Advantage of this compound |

| Emitter Layer | OLED | High fluorescence quantum yield | Enhanced stability and tunable emission color |

| Dye Sensitizer | DSSC | Broad absorption spectrum, efficient charge injection | Improved light-harvesting efficiency and photovoltage |

| Active Medium | Laser Dyes | High photochemical stability | Lasing over a broad spectral range |

Fluorescent Probes and Sensors

The high fluorescence quantum yield and sensitivity of the coumarin scaffold to the local environment make its derivatives excellent candidates for fluorescent probes and sensors. nih.govchemicalpapers.com These sensors are designed to detect a variety of analytes, including metal ions, through changes in their fluorescence emission.

Ratiometric Detection Mechanisms for Analytical Purposes

Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes by providing a built-in self-calibration for environmental effects, thus leading to more accurate and reliable measurements. nih.govfrontiersin.org This is achieved by monitoring the ratio of fluorescence intensities at two different wavelengths. Coumarin derivatives have been successfully employed in the design of ratiometric probes. nih.govacs.org For instance, a coumarin-hemicyanine hybrid dye exhibits ratiometric fluorescence in response to changes in the microenvironment's proticity. rsc.org The mechanism often involves an intramolecular charge transfer (ICT) process, which can be modulated by the analyte, leading to a shift in the emission spectrum. rsc.org The design of such probes based on the this compound framework could potentially lead to highly selective and sensitive ratiometric sensors for various analytical purposes.

Intracellular Ion Sensing (e.g., Zn²⁺ Detection in Cultured Cells)

The detection of biologically important ions within living cells is crucial for understanding cellular processes and diagnosing diseases. Coumarin-based fluorescent probes have been developed for the selective detection of various metal ions, including Zn²⁺. acs.orgnih.govbohrium.commdpi.com These probes can be designed to be cell-permeable, allowing for real-time imaging of intracellular ion concentrations. acs.orgnih.gov For example, ratiometric fluorescent Zn²⁺ probes based on the 7-hydroxycoumarin structure have been synthesized and successfully used for imaging Zn²⁺ in cultured cells. acs.org The binding of Zn²⁺ to the probe alters its electronic structure, resulting in a ratiometric change in its fluorescence emission. acs.org Derivatives of this compound could be functionalized with appropriate ionophores to create novel probes for intracellular ion sensing.

| Ion | Probe Type | Detection Mechanism | Reported Application |

| Zn²⁺ | Ratiometric | Chelation-enhanced fluorescence | Imaging in cultured cells acs.orgnih.gov |

| Cu²⁺ | Ratiometric | Chelation-induced fluorescence shift | Detection in living cells and vegetables nih.gov |

| Hg²⁺ | Turn-off | Chelation-quenched fluorescence | Detection in aqueous media mdpi.com |

Optical Brightening Agents and Fluorescent Dyes

The intense blue-to-green fluorescence of many coumarin derivatives makes them highly effective as optical brightening agents (OBAs) in various industries. researchgate.netmdpi.com They are added to textiles, plastics, and paper to mask the inherent yellow cast of the materials and to enhance their whiteness. pmarketresearch.com

Photostability and Compatibility in Various Matrices

A critical requirement for optical brighteners is their photostability and compatibility with the host matrix. scirp.orgnih.gov Coumarin derivatives have been shown to exhibit good photostability, which is essential for long-lasting whitening effects. scirp.orgresearchgate.net Their compatibility can be tailored by introducing specific functional groups to the coumarin core, allowing for their effective incorporation into various matrices such as polymers and fibers. nih.gov The photostability of coumarin dyes can be influenced by the solvent or matrix they are in, with studies showing different degradation rates in various environments. scirp.orgnih.gov The 6-chloro and diphenyl substitutions in this compound are likely to enhance its photostability and compatibility in non-polar matrices, making it a potentially superior optical brightening agent.

Integration into Advanced Material Science Architectures

The versatility of the coumarin scaffold allows for its integration into a wide range of advanced material architectures, leading to materials with novel functionalities. nih.gov Coumarin-functionalized polymers and nanoparticles have been developed for applications such as self-healing materials, drug delivery systems, and photo-responsive materials. nih.govacs.org

The photoreactive nature of the coumarin moiety, specifically its ability to undergo reversible [2+2] cycloaddition upon exposure to UV light, is a key feature exploited in the design of photo-responsive materials. nih.gov This property allows for the creation of cross-linked polymer networks that can be cleaved and reformed by light, leading to applications in areas like data storage and controlled release.

Furthermore, coumarin derivatives can be covalently bonded to inorganic matrices, such as silica, to create hybrid materials with enhanced stability and processability. spiedigitallibrary.org These materials can be used in the fabrication of robust thin-film electroluminescent devices. spiedigitallibrary.org The incorporation of this compound into such advanced architectures could lead to materials with tailored optical and electronic properties for a variety of cutting-edge applications.

| Material Architecture | Functional Moiety | Key Property | Potential Application |

| Polymers | Pendant Coumarin | Photoreversible dimerization | Self-healing materials, 4D printing nih.gov |

| Silica Nanoparticles | Surface-functionalized Coumarin | Photodimerization and photocleavage | Photo-responsive materials, controlled release acs.org |

| Metal-Organic Frameworks (MOFs) | Coumarin dye immobilization | Dual-mode optical thermometry | Temperature sensing rsc.org |

Bioimaging and Fluorescent Labeling Methodologies

The scaffold of coumarin and its derivatives is a cornerstone in the development of fluorescent probes for bioimaging due to advantageous photophysical properties like significant Stokes shifts, high fluorescence quantum yields, and robust photostability. nih.govfrontiersin.org Specifically, the this compound structure provides a versatile platform for creating advanced fluorescent labeling agents. These agents are instrumental in visualizing intricate cellular structures and dynamic biological processes.

A key area of advancement is the creation of "off-on" fluorescent probes. These probes are engineered to be minimally fluorescent until they interact with a specific target molecule or encounter a particular cellular environment. This activation mechanism results in a high signal-to-noise ratio, allowing for highly sensitive and selective detection of analytes. nih.gov For example, coumarin derivatives have been designed to respond to changes in intracellular viscosity, polarity, and the presence of specific metal ions or reactive oxygen species. researchgate.netrsc.org

The design of these sophisticated probes often involves strategic chemical modifications to the 3- and 4-phenyl rings of the coumarin core. By introducing specific functional groups, researchers can fine-tune the probe's water solubility, ability to cross cell membranes, and affinity for specific biological targets. For instance, incorporating a rotatable single C-C bond can quench fluorescence in environments of low viscosity. When the probe enters a more viscous medium, such as the intracellular matrix, the rotation is hindered, causing a significant increase in fluorescence. This principle is applied to develop probes that can map viscosity changes within living cells, a key parameter in cellular health and disease.